![molecular formula C17H18N2O5 B2826806 5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide CAS No. 2034352-25-3](/img/structure/B2826806.png)
5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an isoxazole ring, and a dihydrobenzo[b][1,4]dioxin ring . These functional groups could potentially give the compound unique chemical and physical properties.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized through various methods. For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized using 2,3-dihydroxybenzoic acid as the starting material .Molecular Structure Analysis
The molecular structure of a similar compound, 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl), has been analyzed and its crystal structure has been determined . This could provide some insights into the potential structure of the compound .Scientific Research Applications
Cascade Transformations
A study on cascade transformations involving similar chemical structures demonstrated the synthesis of complex molecules from simpler precursors, highlighting methodologies that could be applicable to the synthesis and investigation of the compound (Ukhin et al., 2015).
Transannular Reactions
Research on transannular reactions in related chemical series provides insights into how ring systems within molecules can interact and transform, which could be relevant for understanding the reactivity and synthesis pathways of complex molecules including the specified compound (Dobson et al., 1968).
Dual Inhibitors of CO and LO
A study on hydroxylamine and hydroxamic acid derivatives within a similar chemical framework revealed compounds with both cyclooxygenase (CO) and 5-lipoxygenase (5-LO) inhibitory properties, indicating potential therapeutic applications of related molecules (Hamer et al., 1996).
Herbicidal Activity
Research into N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which shares a functional group with the compound , provided evidence of herbicidal activity, suggesting agricultural applications for related compounds (Sun et al., 2020).
Mechanism of Action
Mode of Action
It’s known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . This suggests that the compound could interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It’s known that compounds with similar structures have shown inhibitory activity against certain bacterial strains . This suggests that the compound could potentially have antibacterial properties.
properties
IUPAC Name |
5-cyclopropyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-13(11-3-4-14-16(7-11)23-6-5-22-14)9-18-17(21)12-8-15(24-19-12)10-1-2-10/h3-4,7-8,10,13,20H,1-2,5-6,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJJMDIRMLVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide |
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